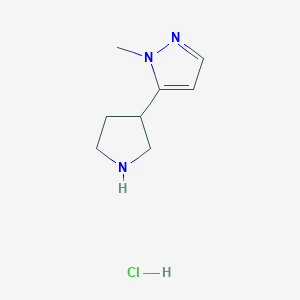

1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

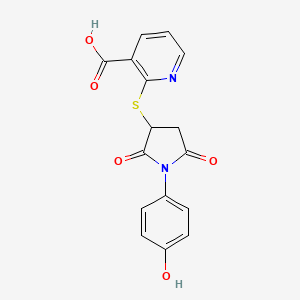

1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride is a chemical compound with the CAS Number: 2445793-65-5 . It has a molecular weight of 187.67 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in 1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also an important aspect of these chemical reactions .Physical And Chemical Properties Analysis

1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride is an oil at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrazole derivatives provide insights into their potential applications in scientific research. For example, the synthesis of novel pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, was achieved and characterized by various spectroscopic methods. These compounds were investigated for their thermodynamic properties and tautomeric forms, providing a foundation for understanding their stability and reactivity in different environments (Shen, Huang, Diao, & Lei, 2012).

Corrosion Inhibition

The application of pyrazole derivatives in corrosion inhibition has been studied, demonstrating their potential in protecting metals from corrosive environments. A specific study on the influence of pyrazole derivatives on the corrosion inhibition of steel in a hydrochloric acid solution showed significant efficiency, particularly with certain pyrazole compounds acting as cathodic inhibitors and displaying high inhibition efficiency (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Photophysical Properties

The photophysical properties of pyrazole derivatives have been explored, indicating their potential in photoreactive applications. Studies on compounds like 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed their capacity for excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, which are critical in designing materials for optical and electronic applications (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Molecular Interaction and Mechanism of Action

The interaction of pyrazole derivatives with receptors and their mechanism of action have been studied, providing insights into their pharmacological potential. For instance, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was analyzed, offering a deeper understanding of its antagonist properties and potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Luminescence and OLED Applications

Pyrazole derivatives have been investigated for their mechanoluminescence and application in organic light-emitting diodes (OLEDs). Research on Pt(II) complexes with pyrazole chelates revealed their potential in emitting light upon mechanical action and their efficiency as blue dopants in OLEDs, indicating their utility in developing advanced display and lighting technologies (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013).

Safety and Hazards

Orientations Futures

The pyrrolidine ring, a key feature of 1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

1-methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-8(3-5-10-11)7-2-4-9-6-7;/h3,5,7,9H,2,4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDNJGQTFOYJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

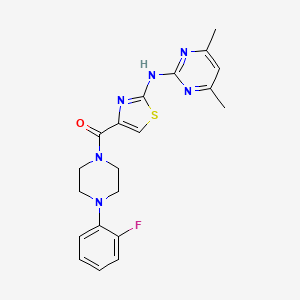

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2654548.png)

![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)

![N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)

![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)

![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)

![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)